An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Chloro-1-tosyl-1H-indole
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Chloro-1-tosyl-1H-indole
Prepared by: Gemini, Senior Application Scientist
Introduction and Structural Context
4-Chloro-1-tosyl-1H-indole (CAS No. 102855-24-3) is a heterocyclic compound featuring an indole nucleus substituted with a chlorine atom at the C4 position and a p-toluenesulfonyl (tosyl) group on the indole nitrogen. The tosyl group serves as a robust protecting group and a potent electron-withdrawing entity, significantly influencing the electronic environment and reactivity of the indole ring. The chlorine atom at C4 further modulates the electronic distribution, particularly in the benzene portion of the indole.
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of such molecules.[1] It provides precise information about the molecular framework by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. This guide will deconstruct the anticipated spectra of the title compound, providing a detailed rationale for the chemical shifts, coupling constants, and signal multiplicities.
A Note on Data Provenance: The spectral data presented herein are predicted based on established substituent effects and analysis of published data for analogous compounds, such as 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole and related substituted indoles.[2][3] This approach provides a reliable framework for interpreting experimental data for the title compound.
Molecular Structure and Numbering
For clarity, the standard IUPAC numbering for the indole and tosyl groups is used throughout this guide.
Caption: Molecular Structure of 4-Chloro-1-tosyl-1H-indole.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and their proximity to neighboring protons. The analysis is typically performed in a deuterated solvent like CDCl₃ or DMSO-d₆.[4]
Tosyl Group Protons
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Ar-H (H2'/H6' & H3'/H5'): The tosyl group's aromatic ring gives rise to two signals, each integrating to 2H. Due to the electron-withdrawing sulfonyl group, the ortho protons (H2'/H6') are deshielded and appear further downfield than the meta protons (H3'/H5'). This results in a characteristic AA'BB' system, which often simplifies to two distinct doublets.
-
δ ≈ 7.75 ppm (d, 2H, J ≈ 8.4 Hz): Protons H2' and H6', ortho to the sulfonyl group.
-
δ ≈ 7.25 ppm (d, 2H, J ≈ 8.4 Hz): Protons H3' and H5', meta to the sulfonyl group.
-
-
Methyl Protons (-CH₃): The methyl group on the tosyl ring is a sharp singlet, typically found in the aliphatic region.
-
δ ≈ 2.38 ppm (s, 3H): Tosyl methyl protons.
-
Indole Ring Protons
The N-tosyl group is strongly electron-withdrawing, which generally deshields all protons on the indole ring system compared to an unsubstituted indole.[5]
-
H7 (δ ≈ 8.05 ppm, d, J ≈ 8.3 Hz): This proton is significantly deshielded due to its proximity to the anisotropic field of the sulfonyl group. It is ortho to the ring junction and couples with H6.
-
H2 (δ ≈ 7.60 ppm, d, J ≈ 3.7 Hz): The N-tosylation deshields H2. It appears as a doublet due to coupling with H3.
-
H5 (δ ≈ 7.20 ppm, d, J ≈ 7.8 Hz): This proton is ortho to the C4-chloro substituent. It is deshielded by the inductive effect of the chlorine and couples with H6.
-
H6 (δ ≈ 7.15 ppm, t, J ≈ 8.0 Hz): H6 is situated between H5 and H7 and appears as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both neighbors.
-
H3 (δ ≈ 6.65 ppm, d, J ≈ 3.7 Hz): H3 is typically the most upfield of the indole protons. It couples with H2, resulting in a doublet.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H7 | ~8.05 | d | ~8.3 | 1H | Deshielded by anisotropic effect of SO₂ group; couples with H6. |
| H2'/H6' (Tosyl) | ~7.75 | d | ~8.4 | 2H | Ortho to electron-withdrawing SO₂ group. |
| H2 | ~7.60 | d | ~3.7 | 1H | Deshielded by N-tosylation; couples with H3. |
| H3'/H5' (Tosyl) | ~7.25 | d | ~8.4 | 2H | Meta to SO₂ group. |
| H5 | ~7.20 | d | ~7.8 | 1H | Ortho to Cl substituent; couples with H6. |
| H6 | ~7.15 | t | ~8.0 | 1H | Couples to both H5 and H7. |
| H3 | ~6.65 | d | ~3.7 | 1H | Most upfield indole proton; couples with H2. |
| -CH₃ (Tosyl) | ~2.38 | s | - | 3H | Characteristic shift for tosyl methyl group. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic effects of substituents.
Tosyl Group Carbons
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C4' (ipso-CH₃): δ ≈ 145.5 ppm
-
C1' (ipso-S): δ ≈ 135.0 ppm
-
C3'/C5': δ ≈ 130.0 ppm
-
C2'/C6': δ ≈ 127.0 ppm
-
-CH₃: δ ≈ 21.5 ppm
Indole Ring Carbons
The electron-withdrawing nature of both the N-tosyl and C4-chloro groups influences the carbon chemical shifts significantly.[1]
-
C7a (Bridgehead): δ ≈ 135.8 ppm. Deshielded by attachment to the tosylated nitrogen.
-
C4 (ipso-Cl): δ ≈ 130.5 ppm. The carbon directly attached to the halogen.
-
C3a (Bridgehead): δ ≈ 129.5 ppm.
-
C2: δ ≈ 126.5 ppm. Downfield shift due to N-tosylation.
-
C6: δ ≈ 124.0 ppm.
-
C7: δ ≈ 122.5 ppm.
-
C5: δ ≈ 113.5 ppm. Shielded relative to other benzeneoid carbons.
-
C3: δ ≈ 108.0 ppm. Typically the most shielded carbon in the indole ring.
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Rationale for Assignment |
| C4' (Tosyl, ipso-CH₃) | ~145.5 | Quaternary carbon attached to methyl, para to SO₂. |
| C7a | ~135.8 | Bridgehead carbon attached to tosylated nitrogen. |
| C1' (Tosyl, ipso-S) | ~135.0 | Quaternary carbon attached to sulfur. |
| C4 (ipso-Cl) | ~130.5 | Quaternary carbon directly attached to chlorine. |
| C3'/C5' (Tosyl) | ~130.0 | Aromatic CH meta to SO₂ group. |
| C3a | ~129.5 | Bridgehead carbon. |
| C2'/C6' (Tosyl) | ~127.0 | Aromatic CH ortho to SO₂ group. |
| C2 | ~126.5 | Influenced by adjacent nitrogen and N-tosyl group. |
| C6 | ~124.0 | Aromatic CH. |
| C7 | ~122.5 | Aromatic CH. |
| C5 | ~113.5 | Aromatic CH ortho to C4-Cl. |
| C3 | ~108.0 | Most upfield indole ring carbon. |
| -CH₃ (Tosyl) | ~21.5 | Aliphatic carbon of the tosyl methyl group. |
Experimental Protocol for NMR Data Acquisition
This section outlines a self-validating protocol for acquiring high-quality 1D and 2D NMR spectra of 4-Chloro-1-tosyl-1H-indole.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is poor, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[4]
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is optimal for obtaining good signal-to-noise in both ¹H and ¹³C spectra on a modern spectrometer (≥400 MHz) in a reasonable time.
-
Standard: The solvent peak (e.g., CDCl₃ at 7.26 ppm) is typically used as the primary reference. For highly accurate work, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[6]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Spectrometer Setup and 1D NMR Acquisition
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[7]
-
Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is sufficient.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8 to 16 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a much lower natural abundance than ¹H.
-
2D NMR for Structural Confirmation
To confirm the assignments, especially for a novel or predicted spectrum, 2D NMR experiments are indispensable.[6]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (e.g., H2-H3, H5-H6, H6-H7).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is vital for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments.
Caption: Standard workflow for NMR-based structure elucidation.
Conclusion
This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of 4-Chloro-1-tosyl-1H-indole. The analysis, based on established spectroscopic principles and data from analogous structures, offers a robust tool for researchers working with this compound. The predicted chemical shifts and coupling constants serve as a reliable reference for the interpretation of experimentally acquired data. For definitive structural proof, the outlined 1D and 2D NMR experimental protocols are strongly recommended, as they constitute a self-validating system for complete molecular characterization.
References
-
Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. (n.d.). pubs.rsc.org. Retrieved January 18, 2026, from [Link]
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1H and 13C NMR spectra of compound 2a. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Information. (2019). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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Supplementary materials - Dove Medical Press. (n.d.). Retrieved January 18, 2026, from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022). ACS Publications. Retrieved January 18, 2026, from [Link]
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The 13 C NMR spectra of 4a-c at aromatic region. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
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4-Chloro-1-tosyl-1H-indole. (n.d.). Universal Biologicals. Retrieved January 18, 2026, from [Link]
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1H-Indole, 4-chloro-. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]
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Hassam, M., & Smith, V. J. (2012). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3357. [Link]
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Indole at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 18, 2026, from [Link]
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EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. (2021). Acta Chemica Malaysia. Retrieved January 18, 2026, from [Link]
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1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. (2010). Arkat USA. Retrieved January 18, 2026, from [Link]
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